Cefozopran - 113359-04-9

Cefozopran

Catalog Number: EVT-253506
CAS Number: 113359-04-9
Molecular Formula: C19H17N9O5S2
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefozopran (SCE-2787) is a semisynthetic parenteral cephalosporin, a class of β-lactam antibiotics, first developed in Japan. [] It is classified as a fourth-generation cephalosporin, recognized for its broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. [, ] Cefozopran is primarily investigated for its efficacy in treating various bacterial infections in preclinical models and human subjects.

Synthesis Analysis

Several synthetic pathways for Cefozopran hydrochloride have been explored. One common approach involves using 7-aminocephalosporanic acid (7-ACA) as a starting material. [, , , , ] The process generally involves:

  • Silanization: Protecting the 7-amino group of 7-ACA. []
  • Substitution: Reacting the protected 7-ACA with a specific imidazopyridazinium compound. [, ]
  • Condensation: Coupling the resulting intermediate with an active ester, typically a benzothiazolylthiol active ester, to introduce the 7-acylamino side chain. [, , ]
  • Hydrochlorination: Converting the final product to its hydrochloride salt. [, ]

Specific details about solvents, reagents, reaction conditions, and purification methods vary between different synthetic pathways. [, , , , ] These details significantly impact the yield and purity of the final Cefozopran hydrochloride product.

Molecular Structure Analysis

The key chemical reaction involving Cefozopran is the opening of the β-lactam ring by nucleophilic attack. [] This reaction is crucial for its antibacterial activity as it disrupts bacterial cell wall synthesis. Hydrolysis, primarily in alkaline conditions, is the main degradation pathway for Cefozopran. [] This hydrolysis is subject to specific acid-base catalysis, involving hydrogen and hydroxide ions. []

Mechanism of Action

Cefozopran exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), specifically PBP 5, in the bacterial cell membrane. [] This binding prevents the transpeptidation reaction, essential for cross-linking peptidoglycans, leading to bacterial cell death. [, ]

Physical and Chemical Properties Analysis

Cefozopran hydrochloride exists as a white to pale yellowish white crystalline powder. [] While specific data on physical properties like melting point, solubility, and partition coefficient are limited in the provided abstracts, the compound's stability is notably influenced by environmental factors. [] Temperature and relative humidity significantly affect its degradation kinetics in the solid state. []

Applications
  • Efficacy against specific bacterial species: Studies have evaluated Cefozopran's activity against a wide range of bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains), Enterococcus faecalis, Streptococcus pneumoniae, Haemophilus influenzae, and others. [, , , , , , , , , , , , , , , , , , , ]
  • Animal models of infection: Cefozopran's therapeutic efficacy has been investigated in murine models of various infections, including respiratory tract infections, urinary tract infections, thigh muscle infections, and pneumococcal meningitis. [, , ]
  • Pharmacokinetic studies: Research has focused on understanding the absorption, distribution, metabolism, and excretion of Cefozopran in various populations, including healthy volunteers, pediatric patients, and neonates. [, , , , , , , ] This information is crucial for determining appropriate dosage regimens.
  • Stability and impurity analysis: Studies have examined the stability of Cefozopran hydrochloride under different conditions and the impact of impurities on its specific optical rotation. [, , ]
Future Directions
  • Further optimization of synthesis methods: Exploring alternative synthetic pathways or refining existing ones to improve yield, reduce costs, and minimize environmental impact. [, , , , ]
  • Expanding clinical trials: Conducting large-scale clinical trials to further evaluate its efficacy and safety in various patient populations and for different types of infections. [, , , , , , , ]
  • Investigating resistance mechanisms: Understanding the mechanisms by which bacteria develop resistance to Cefozopran and exploring strategies to overcome this resistance. [, ]
  • Combination therapies: Evaluating the potential of Cefozopran in combination with other antimicrobial agents for treating infections caused by multidrug-resistant bacteria. [, ]

Cefpiramide

  • Compound Description: Cefpiramide is a fourth-generation cephalosporin antibiotic.
  • Relevance: Cefozopran was found to be more effective than cefpiramide against acute respiratory tract infections caused by Klebsiella pneumoniae DT-S in a mouse model. This suggests that cefozopran may have a higher potency or broader spectrum of activity compared to cefpiramide.
  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic known for its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

Cefpirome

  • Compound Description: Cefpirome is a fourth-generation cephalosporin antibiotic.
  • Relevance: Cefozopran showed superior efficacy to cefpirome against urinary tract infections caused by Pseudomonas aeruginosa in mice. This suggests cefozopran may have greater potency against certain Gram-negative bacteria compared to cefpirome.

Cefclidin

  • Compound Description: Cefclidin is a third-generation cephalosporin antibiotic.
  • Relevance: Cefozopran demonstrated comparable therapeutic effects to cefclidin against urinary tract infections caused by Pseudomonas aeruginosa. This suggests that cefozopran may be a suitable alternative to cefclidin for treating infections caused by this pathogen.

Flomoxef

  • Compound Description: Flomoxef is an oxacephem antibiotic, structurally similar to cephalosporins.
  • Relevance: Cefozopran was more effective than flomoxef against thigh muscle infections caused by methicillin-sensitive Staphylococcus aureus in a mouse model. This suggests that cefozopran may have a greater potency against some Gram-positive bacteria compared to flomoxef.

Meropenem

  • Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic.

Imipenem/Cilastatin

  • Compound Description: Imipenem is a carbapenem antibiotic often administered with cilastatin, a renal dehydropeptidase inhibitor, to prevent its degradation in the kidneys.
  • Relevance: In a study on mixed urinary tract infections, both cefozopran and imipenem/cilastatin effectively reduced bacterial loads of Pseudomonas aeruginosa, while cefozopran also demonstrated efficacy against Enterococcus faecalis. This suggests that cefozopran may have a broader spectrum of activity in the urinary tract compared to imipenem/cilastatin.

Ofloxacin

  • Compound Description: Ofloxacin is a fluoroquinolone antibiotic.
  • Relevance: In a mixed urinary tract infection model, ofloxacin only showed activity against Pseudomonas aeruginosa, while cefozopran demonstrated efficacy against both P. aeruginosa and Enterococcus faecalis. This highlights the broader spectrum of activity of cefozopran in this specific context.

Ampicillin

  • Compound Description: Ampicillin is a broad-spectrum penicillin antibiotic.

Benzylpenicillin

  • Compound Description: Benzylpenicillin, also known as penicillin G, is a narrow-spectrum penicillin antibiotic primarily effective against Gram-positive bacteria.
  • Relevance: Benzylpenicillin was included in the PBP binding study with Enterococcus faecalis and, similar to ampicillin, displayed a higher affinity for PBPs 3/4 and 5 compared to cefozopran.

Cefmenoxime

  • Compound Description: Cefmenoxime is a third-generation cephalosporin antibiotic.
  • Relevance: Similar to ceftazidime, cefmenoxime was inactive against Enterococcus faecalis at a concentration of 100 mg/L and showed no affinity for PBP 5, unlike cefozopran.

Properties

CAS Number

113359-04-9

Product Name

Cefozopran

IUPAC Name

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H17N9O5S2

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)

InChI Key

QDUIJCOKQCCXQY-UHFFFAOYSA-N

SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]

Synonyms

cefozopran
CZOP
SCE 2787
SCE-2787

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.